2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(1,5,6-trimethylbenzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C10H14N4/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11/h4-5H,11H2,1-3H3,(H,12,13) |
InChI Key |
ZSNFQXLNSXJLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NN)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
The benzimidazole core is typically synthesized by condensation of 3,4-dimethylbenzene-1,2-diamine with formic acid or related formylating agents under reflux conditions. This cyclization forms the benzimidazole ring with methyl groups at the 1, 5, and 6 positions.
- Reaction conditions: High temperature reflux in acidic medium.
- Yield: Approximately 87% under optimized conditions.
- Purity: >96% confirmed by NMR analysis.
- Post-synthesis treatment: Recrystallization or chromatographic purification to ensure high purity.
Industrial Scale Considerations
Industrial synthesis employs similar routes but optimized for scale, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Introduction of the Hydrazinyl Group at Position 2
Preparation of 2-Chloro-1,5,6-trimethyl-1H-benzo[d]imidazole Intermediate
A key intermediate for hydrazinyl substitution is the 2-chloro derivative of the benzimidazole core.
- Reagents: Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).
- Conditions: Heating on a steam bath for 2 hours.
- Workup: Quenching in crushed ice, filtration, and crystallization from ethanol.
- Yield: Approximately 60%.
- Physical properties: Yellowish-white crystals, melting point ~147°C.
- Elemental analysis confirms the structure.
Hydrazinolysis to Form 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole
The 2-chloro intermediate is reacted with hydrazine hydrate to substitute the chlorine with a hydrazinyl group.
- Reaction conditions: Reflux in ethanol for 6 hours.
- Workup: Concentration, cooling, and crystallization from ethanol.
- Yield: Approximately 75%.
- Product: White crystalline solid with melting point ~190°C.
- Elemental analysis confirms the expected composition.
Alternative and Green Chemistry Approaches
Ultrasonic Irradiation
Ultrasonic irradiation has been reported to enhance the synthesis of imidazole derivatives by reducing reaction time and increasing yield under milder conditions. This method can be adapted for benzimidazole derivatives, potentially improving the hydrazinyl substitution step.
Microwave Irradiation
Microwave-assisted synthesis offers rapid reaction times and high yields. For example, the reaction of 2-hydrazinyl-1H-benzimidazole with aldehydes under microwave irradiation in the presence of acetic acid at 90–100°C for 4–5 minutes yields products with up to 90% efficiency. This approach could be adapted for the hydrazinylation step or subsequent functionalization.
Detailed Experimental Data Summary
Analytical Characterization
- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and chlorine content consistent with theoretical values.
- NMR Spectroscopy: Proton NMR confirms methyl group positions and hydrazinyl substitution.
- Melting Point: Sharp melting points indicate purity and correct structure.
- LC-MS: Confirms molecular ion peaks consistent with the target compound.
Summary and Recommendations
The preparation of this compound is efficiently achieved via:
- Initial formation of the 1,5,6-trimethylbenzimidazole core by cyclization of 3,4-dimethylbenzene-1,2-diamine with formic acid.
- Chlorination at the 2-position using phosphorus oxychloride and pentachloride.
- Subsequent substitution of chlorine with hydrazine hydrate under reflux conditions.
Alternative methods such as ultrasonic and microwave irradiation offer promising improvements in reaction time and yield, aligning with green chemistry principles.
For industrial and research applications, optimizing solvent choice, temperature control, and purification steps is critical to achieving high yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazine moiety facilitates cyclization to form nitrogen-rich heterocycles. For example:
-
Pyrazole Formation : Reaction with β-keto-esters (e.g., dimethyl acetylglutarate) under reflux in methanol yields pyrazole derivatives. A 76% yield of methyl 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoate was achieved via this pathway .
-
1,2,4-Triazoles : Condensation with carboxylic acids or esters in the presence of acid catalysts forms triazole derivatives, though specific yields require further validation.
Table 1: Cyclization Reactions
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl acetylglutarate | MeOH, 45°C, 2h | Pyrazole-propanoate hybrid | 76% | |
| Acetylacetone | Ethanol, reflux, 6h | Pyrazolylidene-dihydrobenzimidazole | 75% |
Condensation with Carbonyl Compounds
The hydrazine group reacts with aldehydes/ketones to form Schiff bases or hydrazones:
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol produces stable hydrazone derivatives. Computational studies indicate regioselectivity driven by intramolecular hydrogen bonding .
-
β-Ketoester Coupling : Condensation with β-ketoesters under basic conditions generates enamine intermediates, pivotal for synthesizing anticancer agents .
Amidation and Acylation
The hydrazine group undergoes acylation to form amides:
-
Methylamine Coupling : Treatment with methylamine in DMF/HOBt/EDC yields 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-N-methylpropanamide (56% yield) .
Table 2: Amidation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | DMF, HOBt/EDC, 16h | N-methylpropanamide derivative | 56% |
Oxidation and Sulfur Incorporation
-
Disulfide Formation : Reaction with sodium nitrite in acetic acid yields 1,2-di(1H-benzo[d]imidazol-2-yl)disulfane (50% yield) .
-
Thiadiazole Synthesis : Treatment with CS₂ or thiocarbazides forms 1,3,4-thiadiazole derivatives, with IR bands at 1210 cm⁻¹ confirming C=S bonds .
Industrial-Scale Modifications
Optimized methods include:
-
Continuous Flow Reactors : Enhance yields (e.g., 65–75%) for cyclization reactions.
-
Recrystallization : Ethanol/water mixtures purify products, as seen in the synthesis of 6-(1H-benzo[d]imidazol-2-yl)-1-phenylhexan-1-one monohydrate (45% yield) .
Biological Activity Correlations
Derivatives exhibit:
-
Anticancer Activity : Pyrazole and thiadiazole derivatives show GI₅₀ values of 0.16–3.6 μM against cancer cell lines .
-
Topoisomerase I Inhibition : IC₅₀ values as low as 16 μM, comparable to camptothecin analogs .
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives, including 2-hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole, have been extensively studied. These compounds demonstrate significant activity against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Evaluation
A study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like amikacin .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Amikacin | 4 | 8 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. These compounds have shown efficacy against several cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
In a recent study, a series of benzimidazole derivatives were tested for their antiproliferative effects on the MDA-MB-231 breast cancer cell line. The results showed that modifications in the hydrazine moiety significantly enhanced the anticancer activity compared to unmodified compounds .
| Compound | IC50 (µM) |
|---|---|
| This compound | 16.38 |
| Camptothecin (control) | 0.41 |
Antiviral Activity
Emerging research suggests that derivatives of benzimidazole may possess antiviral properties as well.
Case Study: Antiviral Screening
A study focused on novel imidazo[2,1-b]thiazole derivatives demonstrated promising antiviral activity against various viruses. Although specific data for this compound was not detailed in this study, the structural similarities suggest potential for further investigation into its antiviral capabilities .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Modifications to the hydrazine and benzimidazole moieties can lead to significant changes in potency and selectivity.
Key Findings from SAR Studies
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole are best understood in the context of structurally related benzimidazole derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Methyl Groups : The trimethyl substitution (C1,5,6) in the target compound and related derivatives (e.g., 5b, I-1.4) enhances lipophilicity, improving membrane permeability and bioavailability . This is critical for antifungal and antibacterial applications .
- Hydrazinyl vs. Hydrazide : The hydrazinyl group (-NH-NH₂) in the target compound differs from hydrazide (-CONH-NH-) derivatives (e.g., 6a-l). While both groups enable hydrogen bonding, the hydrazinyl group’s lower steric bulk may favor anticonvulsant activity by facilitating receptor binding .
Antifungal Activity
- Compound 5b demonstrates potent antifungal activity against azole-resistant strains, attributed to its 3-methylbenzyl substituent and methyl groups . In contrast, the hydrazinyl group in the target compound may redirect activity toward neurological targets (e.g., anticonvulsant) rather than antifungal applications .
Synthetic Flexibility
- The target compound’s hydrazinyl group allows further derivatization via condensation with aldehydes/ketones, a feature exploited in synthesizing anticonvulsant derivatives . Comparatively, halogenated derivatives (6a-l) prioritize halogen atoms for bioactivity tuning .
Role of Heterocyclic Additions
- Pyrazole and oxadiazole rings in derivatives (e.g., ) introduce additional hydrogen-bonding and π-π stacking interactions, broadening antimicrobial and antioxidant activities . The target compound’s simpler structure prioritizes anticonvulsant efficacy over multi-target applications.
Biological Activity
2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
The compound's molecular formula is with a molecular weight of 190.25 g/mol. Its structure features a hydrazinyl group that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4 |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | (1,5,6-trimethylbenzimidazol-2-yl)hydrazine |
| InChI Key | ZSNFQXLNSXJLCP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit or modulate the activity of these biomolecules, disrupting various cellular processes. The specificity and pathways involved may vary depending on the target organism or cell type.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it was tested against multiple strains and exhibited notable inhibition rates compared to standard antibiotics .
- Case Study : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those with hydrazinyl substitutions. Results indicated that compounds with halogen substituents displayed stronger inhibitory actions than reference drugs .
Anticancer Activity
This compound has also been investigated for its cytotoxic effects against cancer cell lines:
- Cytotoxicity Tests : In studies involving HeLa and MCF-7 cell lines, specific analogs demonstrated IC50 values indicating significant cytotoxicity (e.g., IC50 values around 15.1 µM for certain derivatives) .
- Molecular Docking Studies : These studies have suggested that the compound binds effectively to key targets involved in cancer progression, enhancing its potential as an anticancer agent .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in several studies:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives. For example, acetic acid-mediated cyclization at 145°C under reflux yields high-purity products (quantitative yield) . Alternatively, hydrazine hydrate in methanol facilitates hydrazinyl group introduction, followed by condensation with aromatic aldehydes/ketones to form derivatives . Key parameters include solvent choice (e.g., DMF for alkylation reactions ), catalyst selection (e.g., NaH for alkylation ), and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies in spectral data resolved?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3464 cm⁻¹ for hydrazinyl groups ).
- NMR : ¹H NMR distinguishes methyl groups (δ 2.1–2.5 ppm for trimethyl substituents) and aromatic protons (δ 7.0–8.0 ppm) . ¹³C NMR confirms benzimidazole ring carbons (δ 115–151 ppm) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm .
- Resolution of discrepancies : Cross-validate with elemental analysis (±0.4% deviation from theoretical values ) and X-ray crystallography for planararity and dihedral angles (e.g., 61.73° between benzimidazole and phenyl rings ).
Q. What computational methods are suitable for predicting electronic properties and optimizing geometries?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is widely used. This combination balances accuracy and computational cost for optimizing geometries and calculating HOMO-LUMO gaps . For higher precision in thermochemical data, hybrid functionals incorporating exact exchange (e.g., B3LYP with gradient corrections) reduce average absolute deviations to ~2.4 kcal/mol in atomization energies .
Advanced Research Questions
Q. How do catalytic systems (e.g., SiO₂ nanoparticles) enhance benzimidazole synthesis, and what mechanistic insights support their use?
- Methodological Answer : Nano-SiO₂ acts as a Brønsted acid catalyst, facilitating cyclization via proton transfer. Its high surface area and recyclability improve yields (e.g., 85–95% for 2-aryl benzimidazoles ). Mechanistic studies using in situ NMR reveal intermediate formation (e.g., Schiff bases) and rate-limiting steps. Comparative studies with traditional acids (e.g., HCl) show reduced side products and milder conditions .
Q. What strategies address low yields in multi-step syntheses of hydrazinyl-benzimidazole derivatives?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates (e.g., 2-hydrazinyl-1H-benzo[d]imidazole ) to minimize side reactions.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive hydrazinyl moieties during subsequent steps.
- Catalytic Screening : Test Pd/C for hydrogenation steps (85% yield reduction of nitro groups ).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. How can DFT-derived parameters predict biological activity, and what validation methods are employed?
- Methodological Answer :
- QSAR Models : Use HOMO-LUMO gaps and electrostatic potential maps to correlate with antimicrobial activity (e.g., against S. aureus ).
- Molecular Docking : Simulate binding to target proteins (e.g., α-glucosidase for antidiabetic studies) using AutoDock Vina. Validate with in vitro assays (IC₅₀ values) .
- ADMET Prediction : SwissADME predicts bioavailability, BBB permeability, and CYP inhibition to prioritize derivatives .
Q. What experimental and computational approaches resolve contradictions in reaction mechanisms (e.g., competing alkylation pathways)?
- Methodological Answer :
- Isotopic Labeling : Track ¹³C-labeled intermediates via GC-MS to identify dominant pathways.
- Kinetic Studies : Monitor reaction progress using in situ FTIR to detect transient species.
- DFT Transition State Analysis : Compare activation energies of competing pathways (e.g., N- vs. C-alkylation) using Gaussian 16 .
Q. How are solvent-free and green chemistry principles applied to scale-up benzimidazole synthesis?
- Methodological Answer :
- Mechanochemical Synthesis : Ball-milling with K₂CO₃ as a base achieves 90% yield without solvents .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization ).
- Supercritical Fluid Chromatography : Purifies crude products with CO₂/ethanol mixtures, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
